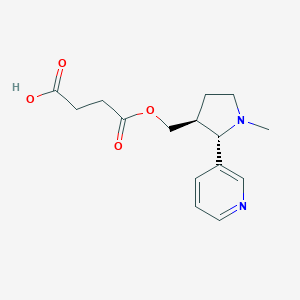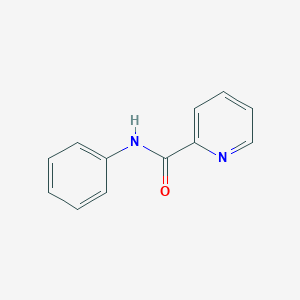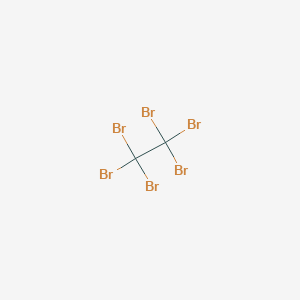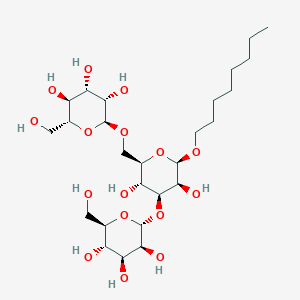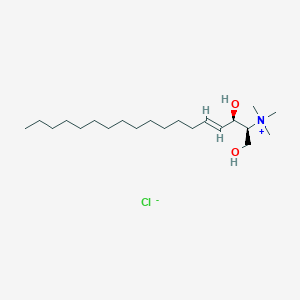
D-erythro-N,N,N-Trimethylsphingosine Chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-erythro-N,N,N-Trimethylsphingosine Chloride is a biochemical used for proteomics research . It is a stable N-methylated derivative of sphingosine .
Molecular Structure Analysis
The molecular formula of D-erythro-N,N,N-Trimethylsphingosine Chloride is C21H44ClNO2 . It appears as a white crystalline solid .Chemical Reactions Analysis
D-erythro-N,N,N-Trimethylsphingosine Chloride has been shown to inhibit protein kinase C in vitro and in cell systems including human platelets . It has also been used to inhibit SK activity .Physical And Chemical Properties Analysis
D-erythro-N,N,N-Trimethylsphingosine Chloride is soluble in water, methanol, or DMSO, and slightly soluble in chloroform . It has a molecular weight of 378.0 .Aplicaciones Científicas De Investigación
Antitumor Properties
This compound exhibits antitumor properties . It has been found to inhibit the growth of various human tumor cell lines in vitro as well as in vivo in nu/nu mice .
Anti-inflammatory Properties
“D-erythro-N,N,N-Trimethylsphingosine Chloride” also has anti-inflammatory properties . It can inhibit IL-1β-induced NF-κB activation , which plays a crucial role in the regulation of immune and inflammatory responses.
Inhibition of Platelet Activating Factor (PAF)
This compound is known to inhibit Platelet Activating Factor (PAF) activation . PAF is a potent phospholipid activator and mediator of many leukocyte functions, including platelet aggregation and degranulation.
Inhibition of Protein Kinase C (PKC)
“D-erythro-N,N,N-Trimethylsphingosine Chloride” inhibits Protein Kinase C (PKC) activity . PKC is involved in controlling the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues.
Inhibition of Cell Surface Expression of Crucial Selectins
This compound inhibits cell surface expression of crucial selectins which promote adhesion of Lex- or sialosyl-Lex-expressing cells with platelets and endothelial cells . This could potentially be used to prevent certain types of cell adhesion that can lead to disease.
Cardioprotective Agent
“D-erythro-N,N,N-Trimethylsphingosine Chloride” is an effective cardioprotective agent . It inhibits leukocyte-endothelial cell interactions , which play a key role in the development of cardiovascular diseases.
Inhibition of Transmembrane Signaling
This compound inhibits transmembrane signaling for growth of various human tumor cell lines in vitro as well as in vivo in nu/nu mice . This could potentially be used to control the growth of tumor cells.
Potential Use in Proteomics Research
“D-erythro-N,N,N-Trimethylsphingosine Chloride” is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions.
Mecanismo De Acción
Target of Action
D-erythro-N,N,N-Trimethylsphingosine Chloride primarily targets leukocyte-endothelial cells . These cells play a crucial role in the immune response, inflammation, and maintaining the integrity of the blood vessels.
Mode of Action
This compound acts as an effective cardioprotective agent . It inhibits transmembrane signaling for growth of various human tumor cell lines . This means it can prevent the signals that promote tumor growth from crossing the cell membrane, thereby inhibiting the proliferation of tumor cells.
Biochemical Pathways
It is known to inhibit transmembrane signaling, which could affect a variety of pathways related to cell growth and proliferation
Result of Action
The primary result of the action of D-erythro-N,N,N-Trimethylsphingosine Chloride is the inhibition of growth in various human tumor cell lines . This could potentially lead to a decrease in tumor size and slow the progression of the disease.
Propiedades
IUPAC Name |
[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-trimethylazanium;chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H44NO2.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(24)20(19-23)22(2,3)4;/h17-18,20-21,23-24H,5-16,19H2,1-4H3;1H/q+1;/p-1/b18-17+;/t20-,21+;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBTLGDGOHFHYNH-DSQFUKAXSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(CO)[N+](C)(C)C)O.[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)[N+](C)(C)C)O.[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H44ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90565017 |
Source


|
| Record name | (2S,3R,4E)-1,3-Dihydroxy-N,N,N-trimethyloctadec-4-en-2-aminium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90565017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
D-erythro-N,N,N-Trimethylsphingosine Chloride | |
CAS RN |
134962-48-4 |
Source


|
| Record name | (2S,3R,4E)-1,3-Dihydroxy-N,N,N-trimethyloctadec-4-en-2-aminium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90565017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

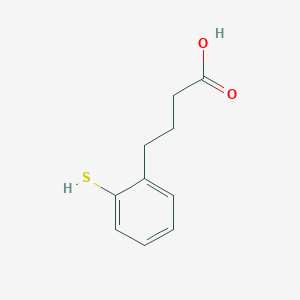
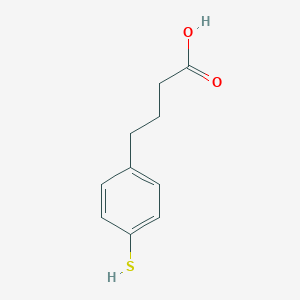
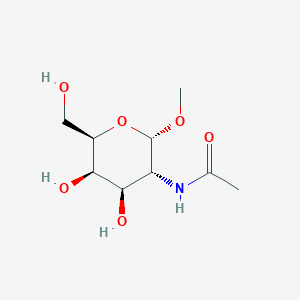
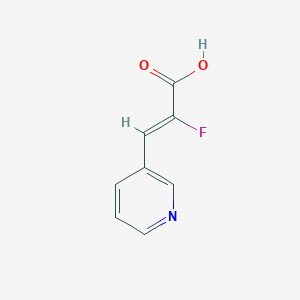
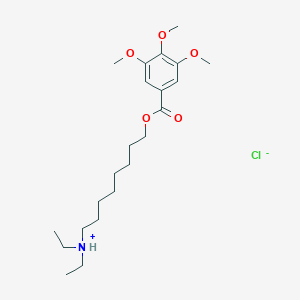
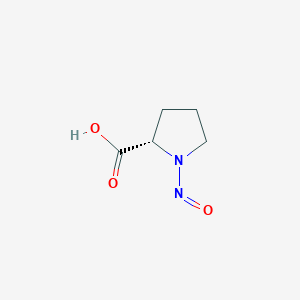
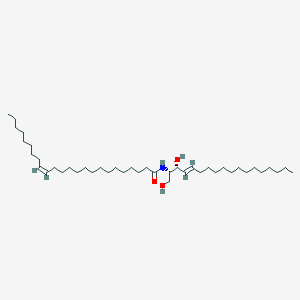
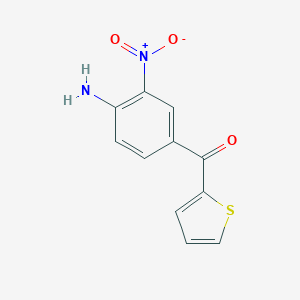
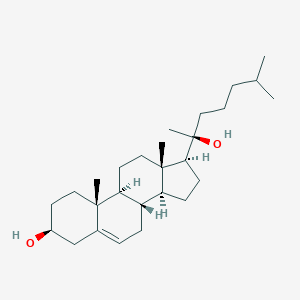
![[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-6-phenylmethoxy-3-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B14521.png)
